molecular formula C8H13N5O2 B1479186 1-(2-Azidoacetyl)piperidine-4-carboxamide CAS No. 2098143-21-4

1-(2-Azidoacetyl)piperidine-4-carboxamide

Cat. No.: B1479186
CAS No.: 2098143-21-4
M. Wt: 211.22 g/mol
InChI Key: XFVYFLPLRGIXHZ-UHFFFAOYSA-N
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Description

1-(2-Azidoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H13N5O2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Azidoacetyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. Studies have shown that this compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in DNA damage, similar to the effects observed with fluoroquinolones, a class of antibiotics . The compound’s ability to induce DNA damage makes it a valuable tool in studying DNA repair mechanisms and the development of antimicrobial agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, particularly Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. The compound binds to the gyrA and gyrB subunits of the enzyme, inhibiting its activity and causing DNA damage . This inhibition disrupts the normal process of DNA replication and transcription, leading to cell death in bacterial cells. Additionally, the compound’s azide group may participate in click chemistry reactions, allowing for the attachment of various functional groups and enhancing its versatility in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce DNA damage and affect cellular processes, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it may induce toxic or adverse effects, including DNA damage and disruption of cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity Enzymes involved in its metabolism include those responsible for the biotransformation of azide and carboxamide groups

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific tissues is critical for its biological activity . Studies have shown that it may interact with membrane transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins may influence its localization and accumulation, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, for example, may enhance its ability to interact with DNA gyrase and induce DNA damage. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical studies.

Properties

IUPAC Name

1-(2-azidoacetyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c9-8(15)6-1-3-13(4-2-6)7(14)5-11-12-10/h6H,1-5H2,(H2,9,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVYFLPLRGIXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.